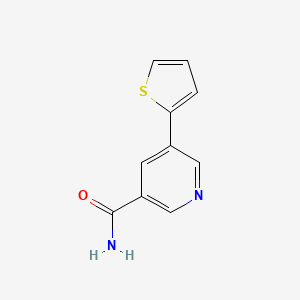
5-(Thiophen-2-yl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Thiophen-2-yl)nicotinamide is a compound that combines the structural features of nicotinamide and thiophene Nicotinamide is a form of vitamin B3, while thiophene is a sulfur-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Thiophen-2-yl)nicotinamide typically involves the splicing of nicotinic acid and thiophene. One common method involves the reaction of nicotinic acid with thiophene-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反应分析
Types of Reactions: 5-(Thiophen-2-yl)
生物活性
5-(Thiophen-2-yl)nicotinamide is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in antifungal and anticancer applications. This article provides a detailed overview of its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant research findings and data tables.
Synthesis of this compound
The synthesis of this compound typically involves the acylation of thiophen-2-amine with nicotinic acid derivatives. The resulting compounds are characterized using techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS). For instance, derivatives synthesized in recent studies have demonstrated promising fungicidal activities against various pathogens.
Antifungal Activity
Recent studies have highlighted the potent antifungal activity of this compound derivatives against Candida albicans and other fungal strains. The minimum inhibitory concentration (MIC) values for these compounds indicate their effectiveness in inhibiting fungal growth. A notable example is the compound identified as 4f , which exhibited an EC50 value of 1.96 mg/L against cucumber downy mildew (Pseudoperonospora cubensis), outperforming traditional fungicides like flumorph and mancozeb .
Table 1: Antifungal Activity of this compound Derivatives
| Compound | Pathogen | EC50 (mg/L) | Control Efficacy (%) |
|---|---|---|---|
| 4a | Pseudoperonospora cubensis | 4.69 | 70 |
| 4f | Pseudoperonospora cubensis | 1.96 | 79 |
| Flumorph | Pseudoperonospora cubensis | 21.44 | 56 |
| Mancozeb | Pseudoperonospora cubensis | 1000 | 76 |
These findings suggest that derivatives of this compound could serve as effective alternatives to existing antifungal agents.
Anticancer Activity
In addition to its antifungal properties, research indicates that certain derivatives of this compound may induce apoptosis in cancer cells. For example, N-phenyl nicotinamides have been identified as potent inducers of apoptosis through caspase activation assays, demonstrating significant growth inhibition in breast cancer cell lines with an EC50 value as low as 0.082 µM . This highlights the potential of thiophenyl-nicotinamide derivatives in cancer therapy.
Table 2: Anticancer Activity of Nicotinamide Derivatives
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| N-(4-methoxy-2-nitrophenyl) | T47D | 0.21 | Apoptosis induction |
| N-(4-ethoxy-2-nitrophenyl) | MES-SA | - | Microtubule inhibition |
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely linked to its chemical structure. Modifications on the thiophene and nicotinamide rings can significantly influence both antifungal and anticancer activities. For instance, substituents on the thiophene ring have been shown to enhance potency against specific fungal strains, while modifications on the nicotinamide moiety can lead to improved apoptotic activity in cancer cells .
Case Studies
A case study involving the use of 4f in field trials against cucumber downy mildew demonstrated its efficacy compared to commercial fungicides. The results indicated a control efficacy of up to 79% at higher concentrations, showcasing its potential for agricultural applications .
属性
IUPAC Name |
5-thiophen-2-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c11-10(13)8-4-7(5-12-6-8)9-2-1-3-14-9/h1-6H,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQMUAJKUFCXDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CN=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70711055 |
Source


|
| Record name | 5-(Thiophen-2-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70711055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1265919-10-5 |
Source


|
| Record name | 5-(Thiophen-2-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70711055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













